3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid
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Overview
Description
3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₄N₂O₄ and a molecular weight of 274.27 g/mol . This compound is primarily used in research and development, particularly in pharmaceutical testing . It is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the morpholine and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)benzoic acid: This compound shares the morpholine group but differs in the core structure.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Another compound with a morpholine group but a different overall structure.
Uniqueness
3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-morpholin-4-yl-5-phenyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-14(18)11-12(10-4-2-1-3-5-10)20-15-13(11)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLMCDCNJVRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NOC(=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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